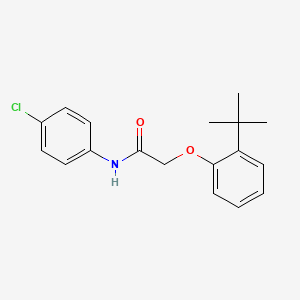![molecular formula C15H20N6O B5594468 (2-{4-[(4-pyridin-4-ylpiperidin-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}ethyl)amine](/img/structure/B5594468.png)
(2-{4-[(4-pyridin-4-ylpiperidin-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}ethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical compound is a part of the broader family of heterocyclic compounds, which are of significant interest due to their potential pharmacological activities and applications in medicinal chemistry. Although direct research on this specific compound is scarce, insights can be derived from studies on closely related heterocyclic compounds.
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves multi-step chemical reactions, starting from basic heterocyclic scaffolds and employing various chemical reactions to introduce different functional groups. For instance, the synthesis of 1-(2-aminoethyl)-4-phenyl-3-(pyridin-3-yl)-1,2,4-triazoline-5-thione derivatives involves the reaction of 4-phenyl-3-(pyridin-3-yl)-1,2,4-triazoline-5-thione with ethylene chlorohydrine, followed by amination (Pitucha, Wujec, & Dobosz, 2004). Such processes highlight the complexity and versatility of synthesizing novel heterocyclic compounds.
Molecular Structure Analysis
The structural analysis of heterocyclic compounds is crucial for understanding their chemical behavior and potential applications. X-ray crystallography provides detailed insights into the molecular and crystal structure, revealing the geometry, bond lengths, and angles critical for the compound's reactivity and interactions (Dolzhenko et al., 2011).
Chemical Reactions and Properties
Heterocyclic compounds, including triazoles and pyrazoles, participate in a wide range of chemical reactions, offering a versatile platform for chemical modifications. These reactions can include condensation with carbonyl groups, nucleophilic substitution, and cycloaddition, leading to a variety of derivatives with potential biological activities (Ghaedi et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
One significant application of compounds structurally related to (2-{4-[(4-pyridin-4-ylpiperidin-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}ethyl)amine is in the synthesis of new 1,2,4-triazoles and their evaluation for antimicrobial activities. For instance, a study demonstrated the synthesis of compounds starting from isonicotinic acid hydrazide, which showed moderate to good antimicrobial activity (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Supramolecular Structures in Crystal Engineering
Compounds with pyridyl and triazole units have been employed in crystal engineering to form robust supramolecular structures. For instance, pyrrole-2-carboxylates were used to create hexagonal and grid supramolecular structures, demonstrating the utility of these compounds in crystal engineering (Yin & Li, 2006).
Synthesis of Pyridine Derivatives
The synthesis of pyridine derivatives, such as 2,4,6-trisubstituted pyridines, has been achieved using similar compounds. These derivatives are significant due to their potential application in various fields, including pharmaceuticals (Rohokale, Koenig, & Dhavale, 2016).
Development of Nootropic Agents
Related compounds have been used in the synthesis of nootropic agents, highlighting their potential in the development of cognitive enhancers or drugs for neurological disorders (Valenta, Urban, Taimr, & Polívka, 1994).
Applications in Organometallic Chemistry
Aminopyridine derivatives, which share structural similarities, are widely used in organometallic chemistry for creating various organometallic complexes with unique properties and potential applications (Sadimenko, 2011).
Inhibitors of Dihydrofolate Reductase
Compounds structurally related to the query compound have been studied for their potential activity against Pneumocystis carinii dihydrofolate reductase, indicating their potential application in medicinal chemistry (Stevens et al., 1997).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[1-(2-aminoethyl)triazol-4-yl]-(4-pyridin-4-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O/c16-5-10-21-11-14(18-19-21)15(22)20-8-3-13(4-9-20)12-1-6-17-7-2-12/h1-2,6-7,11,13H,3-5,8-10,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBAUMPOQTYHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=NC=C2)C(=O)C3=CN(N=N3)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-benzyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-2-oxoethyl]-2,4-imidazolidinedione](/img/structure/B5594391.png)
![4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1-(2-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5594396.png)
![6-({methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5594399.png)
![N-cyclopentyl-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5594400.png)
![2-{4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1-piperazinyl}-1,3-benzothiazole](/img/structure/B5594417.png)
![4-[5-(methoxymethyl)-2-furoyl]-1-(4-methoxyphenyl)-5-methyl-2-piperazinone](/img/structure/B5594419.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide](/img/structure/B5594427.png)
![(3R*,4S*)-1-{[5-(ethylthio)-2-thienyl]carbonyl}-3,4-dimethylpiperidin-4-ol](/img/structure/B5594429.png)

![4-[(dimethylamino)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B5594450.png)
![5-(1,3-dihydro-2H-isoindol-2-ylcarbonyl)-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5594471.png)
![2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5594482.png)

![2-{[2-(2-thienyl)-1H-indol-3-yl]thio}acetohydrazide](/img/structure/B5594498.png)